REACTION_CXSMILES
|
Br[C:2]1[CH:7]=[C:6]([Br:8])[CH:5]=[CH:4][C:3]=1[N+:9]([O-:11])=[O:10].[CH3:12][O:13][CH2:14][CH2:15][CH2:16][NH2:17]>>[Br:8][C:6]1[CH:5]=[CH:4][C:3]([N+:9]([O-:11])=[O:10])=[C:2]([NH:17][CH2:16][CH2:15][CH2:14][O:13][CH3:12])[CH:7]=1
|
Name
|
|
Quantity
|
26.49 g
|
Type
|
reactant
|
Smiles
|
BrC1=C(C=CC(=C1)Br)[N+](=O)[O-]
|
Name
|
|
Quantity
|
70 mL
|
Type
|
reactant
|
Smiles
|
COCCCN
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
WAIT
|
Details
|
subsequently left
|
Type
|
CONCENTRATION
|
Details
|
The reaction mixture is concentrated by evaporation
|
Reaction Time |
2 d |
Name
|
|
Type
|
product
|
Smiles
|
BrC=1C=CC(=C(C1)NCCCOC)[N+](=O)[O-]
|
Name
|
|
Type
|
product
|
Smiles
|
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |